1-(prop-2-en-1-yl)cyclohexan-1-amine
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Overview
Description
1-Allyl-1-aminocyclohexane is a compound that is used as an intermediate in the synthesis of other organic compounds . It has a molecular formula of C9H17N and a molecular weight of 139.242.
Synthesis Analysis
The synthesis of 1-Allyl-1-aminocyclohexane involves the use of allylic alcohols under very mild conditions, such as room temperature, and the use of sustainable deep eutectic solvents (DESs) . The reaction time for the conversion increases with more sterically hindered allylic ethers .Molecular Structure Analysis
The molecular structure of 1-Allyl-1-aminocyclohexane involves a conjugated system. Conjugation occurs when p orbital on three or more adjacent atoms can overlap. This delocalization stabilizes the allyl carbocation making it more stable than a normal primary carbocation .Chemical Reactions Analysis
The chemical reactions involving 1-Allyl-1-aminocyclohexane include the allyl–allyl cross-coupling reaction, which provides a practical synthetic route for the direct construction of 1,5-dienes . Sigmatropic rearrangements are also common, including hydrogen shifts across pi systems and formation of new carbon-carbon bonds across allyl-type structural fragments .Physical and Chemical Properties Analysis
The physical and chemical properties of 1-Allyl-1-aminocyclohexane are influenced by its chemistry. The chemistry of a biomaterial directly contributes to its interaction with biological environments .Scientific Research Applications
Oxidation Reactions
1-Allyl-1-aminocyclohexane is involved in ammonium-directed dihydroxylation reactions. For example, treatment of 3-aminocyclohex-1-enes with mCPBA in the presence of trichloroacetic acid produces corresponding hydroxy-aminocyclohexane derivatives with high diastereoselectivity. This process involves hydrogen-bonded delivery of the oxidant by the allylic ammonium ion formed in situ, followed by regioselective ring-opening of the intermediate epoxide by trichloroacetic acid (Aciro et al., 2008).
Synthesis of Polyhydroxylated Derivatives
1-Allyl-1-aminocyclohexane is used in the stereoselective synthesis of polyhydroxylated aminocyclohexane derivatives. One-pot, two-step processes involving Overman rearrangement and ring-closing metathesis reactions have been utilized for asymmetric synthesis of these compounds. This process is significant in the preparation of diol analogues and novel allylic alcohols (Ahmad et al., 2011).
Application in Crystallographic Characterization
The compound also plays a role in crystallographic studies. The crystal structures of 1-aminocyclohexane-1-carboxylic acid and its derivatives, including dipeptides, have been determined to study the conformation of the cyclohexane rings, which is important for understanding molecular interactions in larger systems (Valle et al., 1988).
Polymerization Processes
1-Allyl-1-aminocyclohexane-related compounds are also involved in polymerization. For example, 2-ally-1-methylenecyclohexane, a functionally similar compound, can undergo polymerization to produce polybicyclononane, a process studied using cationic and Ziegler-type initiators (Butler & Miles, 1966).
In Organic Synthesis
1-Allyl-1-aminocyclohexane derivatives are used in the synthesis of complex organic molecules. Enantioselective allylations of azlactones with unsymmetrical acyclic allyl esters, for instance, have been developed to synthesize quaternary amino acids (Trost & Ariza, 1999).
In Corrosion Inhibition
Aminocyclohexane derivatives are investigated as corrosion inhibitors for metals. Studies on aminocyclohexane-N′-methylurea, for instance, have shown its effectiveness as a corrosion inhibitor for mild steel in acidic solutions (Thiraviyam & Kannan, 2013).
Mechanism of Action
Target of Action
It’s structurally similar to cyclohexylamine , which is a building block for pharmaceuticals such as mucolytics, analgesics, and bronchodilators . Therefore, it’s plausible that 1-Allyl-1-aminocyclohexane may interact with similar targets.
Mode of Action
Allylic amines, which include 1-allyl-1-aminocyclohexane, are known to undergo allylic substitution reactions . These reactions involve the replacement of a substituent, often a hydrogen atom, at the allylic position of a molecule . The resulting products can have different biological activities depending on the nature of the substituent and the specific biochemical context.
Biochemical Pathways
Allylic amines are known to be involved in the construction of nitrogen-based heterocyclic compounds . These compounds play crucial roles in many biochemical pathways and are key components of many biologically active molecules.
Pharmacokinetics
Cyclohexylamine, a structurally similar compound, is known to be miscible with water , suggesting that 1-Allyl-1-aminocyclohexane may also have good water solubility, which could influence its absorption and distribution in the body.
Result of Action
Cyclohexylamine is used as a precursor to sulfenamide-based reagents used as accelerators for vulcanization , suggesting that 1-Allyl-1-aminocyclohexane may also have industrial applications.
Future Directions
The future directions for 1-Allyl-1-aminocyclohexane involve the development of novel biocompatible crosslinking agents with AIE characteristics to simultaneously stabilize the construct dimension and provide the fluorescent property . The allyl–allyl cross-coupling strategy has seen major breakthroughs over the past decade, and the application of this new tool for regio- and enantioselective C–C bond formation has revolutionized synthetic chemistry .
Biochemical Analysis
Biochemical Properties
It is known that similar compounds can interact with enzymes, proteins, and other biomolecules . The nature of these interactions can vary, often depending on the specific structure of the compound and the biomolecules it interacts with.
Cellular Effects
Based on its structure, it could potentially influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
It could potentially exert its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Dosage Effects in Animal Models
The effects of varying dosages of 1-Allyl-1-aminocyclohexane in animal models have not been extensively studied. Therefore, information on threshold effects, as well as any toxic or adverse effects at high doses, is currently unavailable .
Properties
IUPAC Name |
1-prop-2-enylcyclohexan-1-amine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H17N/c1-2-6-9(10)7-4-3-5-8-9/h2H,1,3-8,10H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MMTYLLMGHVPBED-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCC1(CCCCC1)N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H17N |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
139.24 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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